molecular formula C9H10O3 B3390866 4-(1-Hydroxyethyl)benzoic acid, (S)- CAS No. 125577-89-1

4-(1-Hydroxyethyl)benzoic acid, (S)-

Cat. No.: B3390866
CAS No.: 125577-89-1
M. Wt: 166.17 g/mol
InChI Key: UBXQIJLWYJGCCO-LURJTMIESA-N
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Description

4-(1-Hydroxyethyl)benzoic acid, (S)- is a chiral aromatic carboxylic acid with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol. Its structure consists of a benzoic acid backbone substituted at the para position with an (S)-configured 1-hydroxyethyl group (-CH(OH)CH₃) (Figure 1). This compound is of significant interest in asymmetric synthesis, particularly in enzymatic or catalytic reactions such as asymmetric transfer hydrogenation (ATH), where enantioselective reduction produces chiral alcohols .

The (S)-enantiomer is a structural analog of (R)-4-(1-Hydroxyethyl)benzoic acid, which has been reported as a product of ATH reactions . Its ester derivatives, such as methyl 4-[(1S)-1-hydroxyethyl]benzoate (CAS 102681-71-0), are used as intermediates in pharmaceuticals and organic synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1S)-1-hydroxyethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXQIJLWYJGCCO-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125577-89-1
Record name 4-(1-Hydroxyethyl)benzoic acid, (S)-
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Record name 4-[(1S)-1-hydroxyethyl]benzoic acid
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Record name 4-(1-HYDROXYETHYL)BENZOIC ACID, (S)-
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Hydroxyethyl)benzoic acid, (S)- can be synthesized through several methods. One common synthetic route involves the oxidation of 4-(1-hydroxyethyl)benzaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 4-(1-Hydroxyethyl)benzoic acid, (S)- often involves the catalytic hydrogenation of 4-(1-hydroxyethyl)benzoic acid methyl ester. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the reduction of the ester to the corresponding acid.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxyethyl)benzoic acid, (S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxyl group using strong oxidizing agents.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, often in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 4-(1-Carboxyethyl)benzoic acid.

    Reduction: 4-(1-Hydroxyethyl)benzyl alcohol.

    Substitution: 4-(1-Hydroxyethyl)-2-nitrobenzoic acid, 4-(1-Hydroxyethyl)-2-chlorobenzoic acid.

Scientific Research Applications

Biological Applications

  • Antiviral Activity
    • Research has indicated that derivatives of benzoic acid exhibit antiviral properties, particularly against HIV. A study on structurally related compounds demonstrated significant inhibitory activity against HIV-1, suggesting that 4-(1-Hydroxyethyl)benzoic acid could be a promising scaffold for developing novel antiviral agents .
  • Anti-inflammatory Properties
    • The compound has been investigated for its potential anti-inflammatory effects. Its ability to modulate biochemical pathways related to inflammation makes it a candidate for therapeutic applications in inflammatory diseases.
  • Metabolic Pathway Modulation
    • Studies suggest that 4-(1-Hydroxyethyl)benzoic acid may interact with specific enzymes involved in lipid metabolism, potentially influencing metabolic disorders.

Case Study 1: Antiviral Research

A study conducted on various benzoic acid derivatives, including 4-(1-Hydroxyethyl)benzoic acid, revealed their potential as HIV inhibitors. The compounds were screened for their ability to inhibit viral replication in vitro, showing promising results with minimal cytotoxicity .

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory properties of similar compounds were assessed through in vitro assays that measured cytokine production in response to inflammatory stimuli. The results indicated that certain derivatives could significantly reduce inflammation markers, supporting further exploration of 4-(1-Hydroxyethyl)benzoic acid in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxyethyl)benzoic acid, (S)- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxyethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of 4-(1-Hydroxyethyl)benzoic acid, (S)- with Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Group Key Functional Groups
4-(1-Hydroxyethyl)benzoic acid, (S)- C₉H₁₀O₃ 166.17 Para: -CH(OH)CH₃ (S-configuration) Carboxylic acid, secondary alcohol
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 Para: -OH Carboxylic acid, phenolic -OH
3-(1-Hydroxyethyl)benzoic acid C₉H₁₀O₃ 166.17 Meta: -CH(OH)CH₃ Carboxylic acid, secondary alcohol
4-(2-Hydroxyethyl)benzoic acid C₉H₁₀O₃ 166.17 Para: -CH₂CH₂OH Carboxylic acid, primary alcohol
Methyl 4-(1-hydroxyethyl)benzoate C₁₀H₁₂O₃ 180.20 Para: -CH(OH)CH₃ (esterified) Ester, secondary alcohol
Key Observations :
  • Positional Isomerism : 3-(1-Hydroxyethyl)benzoic acid differs only in the substituent position (meta vs. para), which alters steric and electronic properties .
  • Chain Length/Substituent : 4-(2-Hydroxyethyl)benzoic acid has a primary alcohol (-CH₂CH₂OH) instead of a secondary alcohol (-CH(OH)CH₃), affecting hydrogen-bonding capacity and solubility .
  • Functional Group Variation : Methyl ester derivatives lack the acidic proton of the carboxylic acid, reducing reactivity in acid-base reactions but enhancing lipophilicity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Water) pKa (Carboxylic Acid)
4-(1-Hydroxyethyl)benzoic acid, (S)- Not reported Not reported Moderate ~4.2 (estimated)
4-Hydroxybenzoic acid 214–217 Sublimes 5 g/L (20°C) 4.5 (phenolic -OH)
Methyl 4-(1-hydroxyethyl)benzoate Not reported Not reported Low N/A (ester)
Key Observations :
  • Acidity: The carboxylic acid group in 4-(1-Hydroxyethyl)benzoic acid, (S)- has a pKa similar to benzoic acid (~4.2), while 4-Hydroxybenzoic acid has an additional phenolic -OH with a pKa of ~4.5, making it slightly more acidic overall .
  • Solubility : The secondary alcohol in 4-(1-Hydroxyethyl)benzoic acid, (S)- enhances water solubility compared to its methyl ester derivative, which is more lipid-soluble .

Biological Activity

4-(1-Hydroxyethyl)benzoic acid, (S)- is an organic compound that has garnered attention for its potential biological activities. This compound features a benzoic acid core with a hydroxyethyl substituent, which influences its chemical reactivity and interactions with biological systems. The focus of this article is to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C9_9H10_{10}O
  • Molecular Weight : 166.17 g/mol
  • Structure : The compound consists of a benzoic acid moiety with a hydroxyethyl group at the para position, contributing to its unique reactivity profile.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC9_9H10_{10}O
Molecular Weight166.17 g/mol
Functional GroupsHydroxy and Carboxylic Acid

Antioxidant Properties

Research indicates that 4-(1-Hydroxyethyl)benzoic acid, (S)- exhibits significant antioxidant activity. This is crucial for mitigating oxidative stress within biological systems. The compound's ability to scavenge free radicals can be attributed to the presence of the hydroxy group, which enhances its reactivity with reactive oxygen species (ROS).

Cytotoxicity and Antiproliferative Effects

Several studies have investigated the cytotoxic effects of 4-(1-Hydroxyethyl)benzoic acid on various cancer cell lines. Notably, it has demonstrated antiproliferative activity against:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • A375 (melanoma)

Table 2: Cytotoxic Activity

Cell LineIC50_{50} (µg/mL)Reference
MCF-775.8 - 138.5Study A
HCT-1160.18Study B
A37521.32Study C

These findings suggest that the compound could serve as a potential lead in developing new anticancer therapies.

The mechanism by which 4-(1-Hydroxyethyl)benzoic acid exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular targets, including enzymes involved in metabolic pathways and receptors linked to cell proliferation.

Case Studies

  • Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry assessed the antioxidant capacity of various benzoic acid derivatives, including 4-(1-Hydroxyethyl)benzoic acid. Results indicated a significant reduction in lipid peroxidation levels in treated samples compared to controls .
  • Cytotoxicity Assessment : In vitro experiments conducted on human cancer cell lines revealed that treatment with 4-(1-Hydroxyethyl)benzoic acid resulted in dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent .

Applications in Medicinal Chemistry

The dual functionality of 4-(1-Hydroxyethyl)benzoic acid as both an antioxidant and a potential anticancer agent makes it a valuable compound in medicinal chemistry. Its structural characteristics allow for modifications that could enhance its efficacy and selectivity towards specific biological targets.

Future Research Directions

Further research is necessary to fully elucidate the pharmacological profiles and mechanisms of action associated with 4-(1-Hydroxyethyl)benzoic acid. Potential areas for exploration include:

  • Detailed pharmacokinetic studies : Understanding absorption, distribution, metabolism, and excretion (ADME).
  • In vivo studies : Evaluating therapeutic efficacy in animal models.
  • Structural modifications : Synthesizing derivatives to enhance bioactivity and reduce toxicity.

Q & A

Q. What are the recommended synthetic routes for (S)-4-(1-Hydroxyethyl)benzoic acid, and how can reaction conditions be optimized?

The synthesis of chiral hydroxyethyl-substituted benzoic acids often involves enantioselective reduction or enzymatic catalysis. For example:

  • Enzymatic Reduction : Use ketoreductases or alcohol dehydrogenases to reduce 4-acetylbenzoic acid derivatives. Reaction conditions (pH, temperature, cofactors like NADH/NAD+) must be optimized to enhance enantiomeric excess (e.g., achieving >90% ee for the (S)-enantiomer) .
  • Protection/Deprotection Strategies : Protect the carboxylic acid group with methyl esters (e.g., methyl 4-acetylbenzoate) to avoid side reactions during reduction. Post-reduction hydrolysis under alkaline conditions regenerates the free acid .
  • Catalytic Asymmetric Hydrogenation : Employ chiral catalysts (e.g., Ru-BINAP complexes) for stereocontrol. Monitor reaction progress via TLC or HPLC to ensure completion .

Q. How should researchers characterize the enantiomeric purity of (S)-4-(1-Hydroxyethyl)benzoic acid?

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane:isopropanol (90:10). Compare retention times with (R)-enantiomer standards (retention time differences ≥2 minutes confirm resolution) .
  • Polarimetry : Measure optical rotation ([α]D) and compare with literature values for enantiomeric excess (ee) calculation.
  • NMR with Chiral Shift Reagents : Add europium-based reagents (e.g., Eu(hfc)₃) to split signals for enantiomers in ¹H or ¹³C NMR spectra .

Q. What stability considerations are critical for storing and handling (S)-4-(1-Hydroxyethyl)benzoic acid?

  • Storage Conditions : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the hydroxyethyl group. Avoid exposure to light to minimize photodegradation .
  • pH Sensitivity : The compound may undergo esterification or lactonization under acidic conditions. Monitor pH during aqueous experiments (recommended range: 6–8) .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C typically safe for short-term handling) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for (S)-4-(1-Hydroxyethyl)benzoic acid derivatives?

  • Metabolomic Profiling : Use LC-MS to identify metabolites in cell cultures. For example, unexpected esterification in mammalian cells could alter activity .
  • Receptor Binding Assays : Perform competitive binding studies with radiolabeled ligands to validate target specificity. Contradictions may arise from off-target interactions (e.g., with G-protein-coupled receptors) .
  • Batch Variability Analysis : Compare synthesis batches via FT-IR and NMR to detect impurities (e.g., residual catalysts) that influence bioactivity .

Q. What computational methods are effective for predicting the reactivity of (S)-4-(1-Hydroxyethyl)benzoic acid in catalytic systems?

  • Density Functional Theory (DFT) : Calculate transition-state energies for reactions like esterification or oxidation. Use software (e.g., Gaussian, ORCA) with B3LYP/6-31G* basis sets to model stereoelectronic effects .
  • Molecular Dynamics (MD) Simulations : Study solvation effects in polar solvents (e.g., water, DMSO) to predict aggregation or solubility limitations .
  • Docking Studies : Model interactions with enzymatic active sites (e.g., cytochrome P450) to rationalize metabolic pathways .

Q. How can enantiomeric cross-contamination be minimized during large-scale synthesis?

  • Process Analytical Technology (PAT) : Implement inline HPLC or Raman spectroscopy to monitor ee in real time. Adjust catalyst loading or reaction temperature dynamically .
  • Crystallization-Induced Diastereomer Resolution : Convert the (S)-acid to a diastereomeric salt (e.g., with (R)-1-phenylethylamine) and recrystallize to >99% ee .
  • Enzyme Immobilization : Use immobilized ketoreductases in flow reactors to enhance stereoselectivity and reusability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(1-Hydroxyethyl)benzoic acid, (S)-
Reactant of Route 2
4-(1-Hydroxyethyl)benzoic acid, (S)-

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